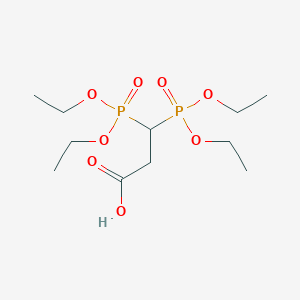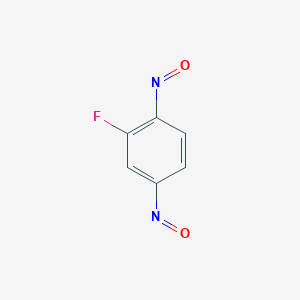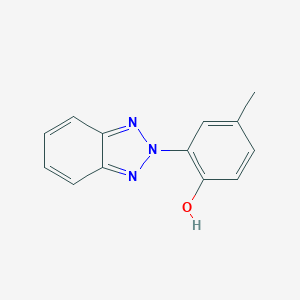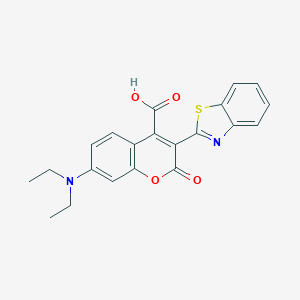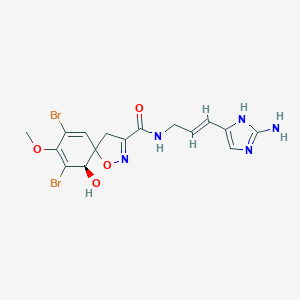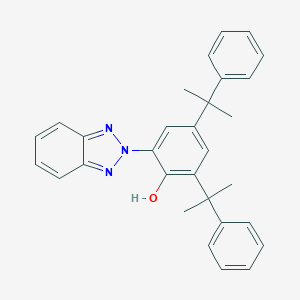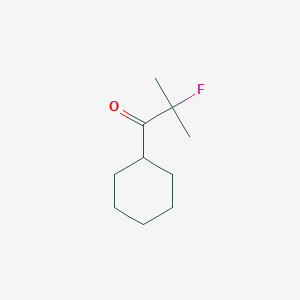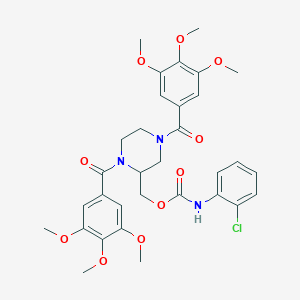
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate, also known as BTMCP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated its ability to inhibit the activity of certain enzymes involved in cancer cell growth, as well as its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate in lab experiments is its ability to inhibit the growth of various cancer cell lines. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory conditions. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate involves the reaction of 2-chlorophenyl isocyanate with 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-tumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Propiedades
Número CAS |
129230-03-1 |
|---|---|
Fórmula molecular |
C32H36ClN3O10 |
Peso molecular |
658.1 g/mol |
Nombre IUPAC |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C32H36ClN3O10/c1-40-24-13-19(14-25(41-2)28(24)44-5)30(37)35-11-12-36(31(38)20-15-26(42-3)29(45-6)27(16-20)43-4)21(17-35)18-46-32(39)34-23-10-8-7-9-22(23)33/h7-10,13-16,21H,11-12,17-18H2,1-6H3,(H,34,39) |
Clave InChI |
WZODACLMDWREJD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)COC(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)COC(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Sinónimos |
Carbamic acid, (2-chlorophenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2- piperazinyl)methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



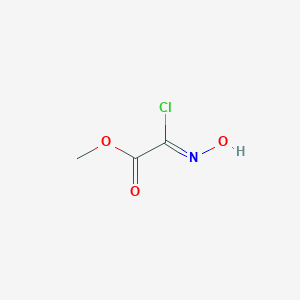
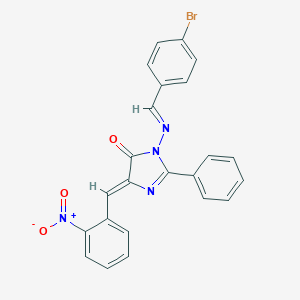
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)
